molecular formula C28H46N2O4S B8218836 N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine

N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine

Cat. No.: B8218836
M. Wt: 506.7 g/mol
InChI Key: DALDEXOMZPMFCB-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is a synthetic compound with a complex structure It is primarily used in research settings and has various applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the amino group of L-Lysine, followed by the introduction of the phenylmethoxycarbonyl group. The thioxotetradecyl group is then attached through a series of coupling reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The phenylmethoxycarbonyl group plays a crucial role in its binding affinity, while the thioxotetradecyl group influences its solubility and stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(35)29-22-17-16-20-25(27(31)32)30-28(33)34-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,35)(H,30,33)(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALDEXOMZPMFCB-VWLOTQADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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